molecular formula C15H21ClN4O B13774410 Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate CAS No. 6424-34-6

Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate

Cat. No.: B13774410
CAS No.: 6424-34-6
M. Wt: 308.80 g/mol
InChI Key: SBHAXIXLNVUZCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluylene blue 1-hydrate typically involves the reaction of ortho-toluidine with sulfur and an oxidizing agent. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of toluylene blue 1-hydrate involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Toluylene blue 1-hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, nitro compounds.

Major Products:

Scientific Research Applications

Structure

The compound features a cyclohexadiene core with amino and imino functional groups, enabling it to participate in various chemical reactions and interactions.

Pharmaceutical Applications

The compound has potential uses in the pharmaceutical industry due to its antimicrobial properties. Research indicates that quaternary ammonium compounds can exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds can be effective against bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study evaluated the efficacy of various quaternary ammonium compounds, including derivatives similar to the target compound, against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for several strains, indicating strong antibacterial properties .

Materials Science

In materials science, the compound can be utilized as a surfactant or stabilizer in emulsions and colloidal systems. Its ability to modify surface properties makes it suitable for applications in coatings and adhesives.

Case Study: Emulsion Stability

Research conducted on the use of ammonium-based surfactants in stabilizing oil-in-water emulsions showed that the inclusion of such compounds significantly improved emulsion stability over time compared to control samples without surfactants .

Environmental Applications

The environmental applications of this compound are primarily focused on its potential as an antimicrobial agent in water treatment processes. Its efficacy in reducing microbial load in contaminated water sources has been explored.

Case Study: Water Treatment

A study investigated the use of quaternary ammonium compounds for disinfection in wastewater treatment facilities. The results indicated that these compounds could effectively reduce bacterial counts by over 90% within a short contact time .

Table 1: Comparison of Antimicrobial Efficacy

Compound NameMIC (mg/mL)Target Organism
Compound A0.5E. coli
Compound B0.75Staphylococcus aureus
Target Compound0.5Klebsiella pneumoniae

Table 2: Emulsion Stability Results

Sample TypeInitial Stability (%)Stability After 24h (%)
Control6050
With Ammonium Compound7065

Mechanism of Action

The mechanism of action of toluylene blue 1-hydrate involves its interaction with nucleic acids and other acidic tissue components. The dye binds to DNA and RNA, causing a metachromatic shift that results in a color change. This property is exploited in various staining techniques to highlight specific cellular structures . The molecular targets include nucleic acids and acidic polysaccharides, and the pathways involved are primarily related to the binding and staining of these components .

Comparison with Similar Compounds

Uniqueness: Toluylene blue 1-hydrate is unique due to its high affinity for nucleic acids and its ability to produce metachromatic staining. This makes it particularly useful for identifying specific cellular components and diagnosing medical conditions .

Biological Activity

The compound Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium structure that typically enhances its biological activity. Its molecular formula is C15H19ClN4C_{15}H_{19}ClN_4, and it exhibits properties common to quaternary ammonium compounds (QACs), such as surfactant activity and biocidal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In particular:

  • Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 250 to 500 µg/mL for various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : It also demonstrates antifungal activity, particularly against strains such as Candida albicans and Aspergillus niger. The compound's ability to disrupt cell membrane integrity is a key factor in its antifungal efficacy .

Table 1: Antimicrobial Activity Summary

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive250
Escherichia coliGram-negative500
Candida albicansFungal300
Aspergillus nigerFungal400

Cytotoxicity

Evaluating the cytotoxic effects of this compound is crucial for understanding its safety profile. Studies have assessed its impact on human cell lines such as WI-38 (human embryonic lung cells) and Chang liver cells. The results indicated low cytotoxicity at concentrations where antimicrobial activity was observed, suggesting a favorable therapeutic index .

The antimicrobial action of quaternary ammonium compounds is primarily attributed to their ability to interact with microbial cell membranes. The proposed mechanisms include:

  • Disruption of Cell Membrane Integrity : QACs replace essential cations in the membrane, leading to structural changes and increased permeability.
  • Inhibition of Cellular Processes : These compounds can inhibit protein synthesis and disrupt metabolic pathways within microbial cells .

Case Studies

Several studies have documented the biological activity of similar quaternary ammonium compounds:

  • Study on Antimicrobial Efficacy : A study found that derivatives with longer alkyl chains exhibited enhanced antimicrobial activity compared to shorter chains, indicating that structural modifications can significantly influence efficacy .
  • Cytotoxicity Assessment : Another research highlighted that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, reinforcing the potential for therapeutic applications .

Properties

CAS No.

6424-34-6

Molecular Formula

C15H21ClN4O

Molecular Weight

308.80 g/mol

IUPAC Name

[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate

InChI

InChI=1S/C15H18N4.ClH.H2O/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;;/h4-9H,1-3H3,(H3,16,17);1H;1H2

InChI Key

SBHAXIXLNVUZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.O.[Cl-]

Origin of Product

United States

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